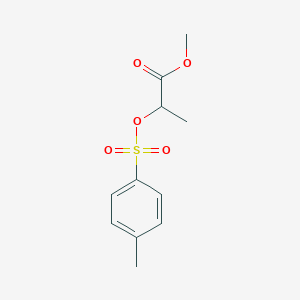
Methyl 2-(4-methylphenyl)sulfonyloxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-methylphenyl)sulfonyloxypropanoate, also known as methyl (2S)-2-[(4-methylbenzenesulfonyl)oxy]propanoate, is an organic compound with the molecular formula C11H14O5S and a molecular weight of 258.29 g/mol . This compound is characterized by the presence of a propanoic acid esterified with a methyl group and a sulfonyl group attached to a 4-methylphenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester typically involves the esterification of propanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization is also common in industrial settings .
化学反応の分析
Types of Reactions
Methyl 2-(4-methylphenyl)sulfonyloxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-(4-methylphenyl)sulfonyloxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical processes .
類似化合物との比較
Similar Compounds
- Propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester
- Propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, butyl ester
- Propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, isopropyl ester
Uniqueness
Methyl 2-(4-methylphenyl)sulfonyloxypropanoate is unique due to its specific ester and sulfonyl functional groups, which confer distinct reactivity and properties. The presence of the 4-methylphenyl ring also contributes to its unique chemical behavior compared to other similar compounds .
特性
CAS番号 |
66648-29-1 |
|---|---|
分子式 |
C11H14O5S |
分子量 |
258.29 g/mol |
IUPAC名 |
methyl 2-(4-methylphenyl)sulfonyloxypropanoate |
InChI |
InChI=1S/C11H14O5S/c1-8-4-6-10(7-5-8)17(13,14)16-9(2)11(12)15-3/h4-7,9H,1-3H3 |
InChIキー |
ATFXADBXZLGFJY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Benzo[D][1,3]dioxol-5-YL)cyclohex-3-enone](/img/structure/B8728676.png)

![Methyl 3-[(piperidin-4-yl)methoxy]benzoate](/img/structure/B8728692.png)
![1-[2'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]ethanone](/img/structure/B8728701.png)
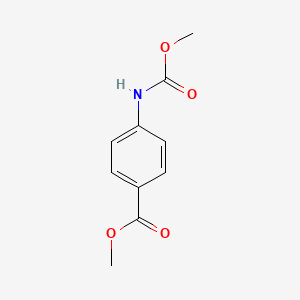
![Methyl [p-(phenoxy)phenyl]acetate](/img/structure/B8728711.png)
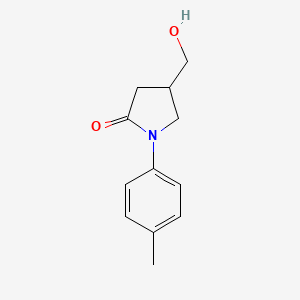
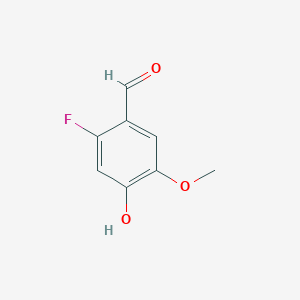
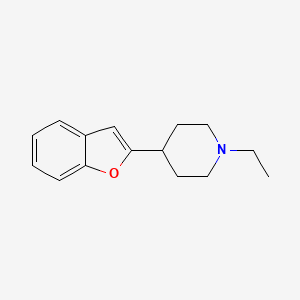
![2-(4-Chloro-3-cyanophenyl)thiazolo[5,4-d]pyrimidine](/img/structure/B8728740.png)
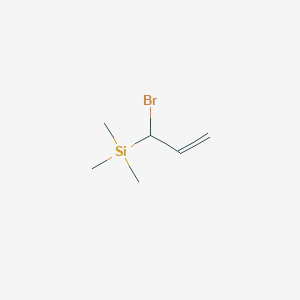
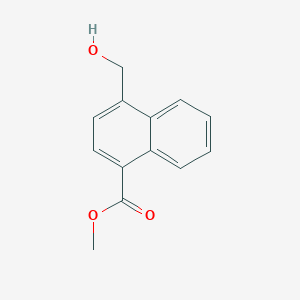
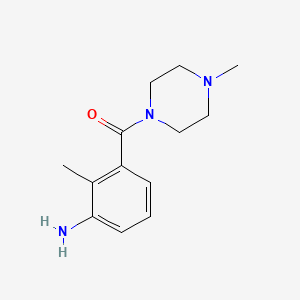
![2-(6-Fluoropyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B8728788.png)
